molecular formula C17H12F3N3O B6220343 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea CAS No. 2758004-38-3

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea

Cat. No.: B6220343
CAS No.: 2758004-38-3
M. Wt: 331.3
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Description

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea is a compound that features a trifluoromethyl group attached to a quinoline ring, which is further connected to a phenylurea moiety

Properties

CAS No.

2758004-38-3

Molecular Formula

C17H12F3N3O

Molecular Weight

331.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea typically involves the reaction of 3-(trifluoromethyl)quinoline-7-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the phenylurea moiety can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a phenyl ring instead of a quinoline ring.

    1-phenyl-3-[3-(trifluoromethyl)pyridin-2-yl]urea: Similar structure but with a pyridine ring instead of a quinoline ring.

    1-phenyl-3-[3-(trifluoromethyl)benzyl]urea: Similar structure but with a benzyl group instead of a quinoline ring.

Uniqueness

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

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